Superior Antiproliferative Activity Against Glioblastoma U87 Cells Compared to Orientin
In a direct head-to-head comparison of two luteolin derivatives, cynaroside (luteolin-7-O-glucoside) exhibited significantly greater antiproliferative potency against human glioblastoma U87 cells than orientin (luteolin-8-C-glucoside). The study evaluated both compounds under identical in vitro conditions [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 26.34 μg/mL against U87 glioblastoma cells |
| Comparator Or Baseline | Orientin (luteolin-8-C-glucoside): IC50 = not explicitly stated but exhibited weaker inhibition; viability inhibition up to 85% at 50-100 μg/mL |
| Quantified Difference | Cynaroside achieved an IC50 of 26.34 μg/mL, whereas orientin required higher concentrations to achieve comparable inhibition |
| Conditions | Human glioblastoma U87 cell line; in vitro viability assay |
Why This Matters
For researchers targeting glioblastoma models, cynaroside offers quantifiably superior potency compared to its 8-C-glucoside isomer orientin, enabling lower effective dosing and potentially reducing off-target effects.
- [1] Anti-Proliferative Potential of Cynaroside and Orientin—In Silico (DYRK2) and In Vitro (U87 and Caco-2) Studies. International Journal of Molecular Sciences. 2023. View Source
